molecular formula C8H4Cl2N2OS B1298403 5-(2,4-Dichlorophenyl)-1,3,4-oxadiazole-2-thiol CAS No. 23288-92-8

5-(2,4-Dichlorophenyl)-1,3,4-oxadiazole-2-thiol

Cat. No.: B1298403
CAS No.: 23288-92-8
M. Wt: 247.1 g/mol
InChI Key: KDACHYNPZYGPON-UHFFFAOYSA-N
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Description

5-(2,4-Dichlorophenyl)-1,3,4-oxadiazole-2-thiol is a heterocyclic compound that contains an oxadiazole ring with a thiol group and two chlorine atoms attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-Dichlorophenyl)-1,3,4-oxadiazole-2-thiol typically involves the cyclization of hydrazides with carbon disulfide in the presence of a base. One common method is as follows:

    Starting Material: 2,4-Dichlorobenzohydrazide.

    Reagent: Carbon disulfide (CS₂).

    Base: Potassium hydroxide (KOH).

    Solvent: Ethanol.

    Reaction Conditions: The reaction mixture is refluxed for several hours, leading to the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(2,4-Dichlorophenyl)-1,3,4-oxadiazole-2-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.

    Substitution: Nucleophiles such as amines or thiols.

    Cyclization: Various cyclizing agents depending on the desired product.

Major Products

    Disulfides: Formed from the oxidation of the thiol group.

    Substituted Derivatives: Formed from nucleophilic substitution reactions.

    Complex Heterocycles: Formed from cyclization reactions.

Scientific Research Applications

    Medicine: It exhibits antibacterial, antifungal, and anticancer activities. It has been investigated for its potential use in developing new therapeutic agents.

    Agriculture: The compound shows insecticidal and herbicidal properties, making it a candidate for use in pest control and crop protection.

    Material Science: It has been used in the synthesis of fluorescent materials and as a building block for advanced materials with unique properties.

Mechanism of Action

The biological activity of 5-(2,4-Dichlorophenyl)-1,3,4-oxadiazole-2-thiol is attributed to its ability to interact with various molecular targets. The thiol group can form covalent bonds with proteins, leading to the inhibition of enzyme activity. The oxadiazole ring can interact with nucleic acids, affecting DNA and RNA synthesis. These interactions disrupt essential biological processes, leading to the compound’s antibacterial, antifungal, and anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    2,5-Bis(2,4-dichlorophenyl)-1,3,4-oxadiazole: Similar structure but with two oxadiazole rings.

    2-(2,4-Dichlorophenyl)-4,5-dihydro-1,3,4-oxadiazole: Similar structure but with a dihydro oxadiazole ring.

    2,4-Dichlorophenylhydrazine: Precursor in the synthesis of oxadiazole derivatives.

Uniqueness

5-(2,4-Dichlorophenyl)-1,3,4-oxadiazole-2-thiol is unique due to the presence of both the thiol group and the oxadiazole ring, which contribute to its diverse biological activities. The combination of these functional groups allows for a wide range of chemical reactions and interactions with biological targets, making it a versatile compound for various applications.

Properties

IUPAC Name

5-(2,4-dichlorophenyl)-3H-1,3,4-oxadiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2N2OS/c9-4-1-2-5(6(10)3-4)7-11-12-8(14)13-7/h1-3H,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDACHYNPZYGPON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=NNC(=S)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90350602
Record name 5-(2,4-Dichlorophenyl)-1,3,4-oxadiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23288-92-8
Record name 5-(2,4-Dichlorophenyl)-1,3,4-oxadiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2,4-Dichlorophenyl)-1,3,4-oxadiazole-2-thiol
Reactant of Route 2
5-(2,4-Dichlorophenyl)-1,3,4-oxadiazole-2-thiol

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